
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, commonly known as FQI1, is a synthetic compound that has been used in scientific research to target and inhibit the activity of the enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and has been identified as a potential target for cancer therapy. FQI1 has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
FQI1 works by binding to the catalytic domain of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide and inhibiting its activity, leading to the accumulation of DNA damage and cell death. FQI1 has been shown to be highly selective for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, with minimal effects on other PARP family members.
Biochemical and Physiological Effects
FQI1 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of FQI1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FQI1 in lab experiments is its high selectivity for 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide, which allows for targeted inhibition of this enzyme. FQI1 has also shown promising results in preclinical studies as a potential anti-cancer agent. However, FQI1 has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Zukünftige Richtungen
For research on FQI1 include further investigation of its anti-cancer properties and potential use in combination with other cancer therapies. Studies on the biochemical and physiological effects of FQI1 in different cell types and disease models are also needed. Additionally, the development of more stable and soluble analogs of FQI1 could improve its effectiveness in lab experiments and potential clinical use.
Synthesemethoden
The synthesis of FQI1 involves several steps, including the reaction of 6-fluoro-4-hydroxyquinoline-3-carbonyl chloride with N,N-dimethylindoline-5-sulfonamide in the presence of a base, followed by purification and characterization. The yield of FQI1 can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
FQI1 has been used in scientific research to investigate the role of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide in cancer and other diseases. Studies have shown that inhibition of 1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide with FQI1 can induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. FQI1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(2)29(27,28)14-4-6-18-12(9-14)7-8-24(18)20(26)16-11-22-17-5-3-13(21)10-15(17)19(16)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWNIALYWRIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-4-hydroxyquinoline-3-carbonyl)-N,N-dimethylindoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
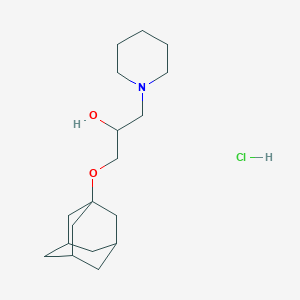
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
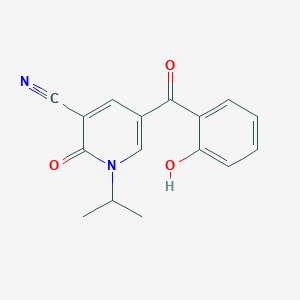
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
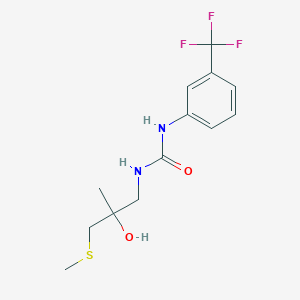
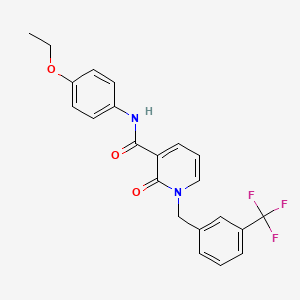
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
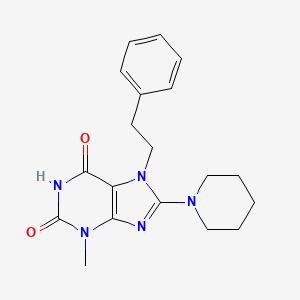
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)